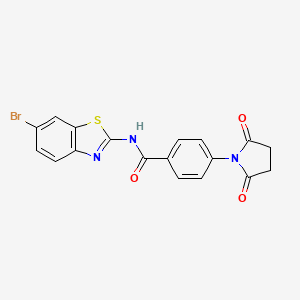

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQBYDPDNJAMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

Amidation Reaction: The benzothiazole derivative is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular signaling.

Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

Structure-Activity Relationship (SAR) Insights

Physicochemical and Pharmacokinetic Properties

- The bromine atom in the target compound may enhance membrane permeability but could also increase metabolic stability challenges compared to MPPB’s dimethylpyrrole .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound is characterized by the following chemical identifiers:

- IUPAC Name : this compound

- Molecular Formula : C15H13BrN2O2S

- Molecular Weight : 333.24 g/mol

- CAS Number : 10496851

Synthesis

The synthesis of benzothiazole derivatives has been extensively studied. The compound in focus is synthesized through a multi-step process involving the reaction of 6-bromo-1,3-benzothiazole with various amines and dioxopyrrolidine derivatives. The synthetic pathway typically includes:

- Formation of Benzothiazole Derivative : Starting from 6-bromo-1,3-benzothiazole.

- Amidation Reaction : Reaction with dioxopyrrolidine to form the final product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.

- Methodology : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 2.5 | Apoptosis induction and cell cycle arrest |

| A549 | 3.0 | Inhibition of IL-6 and TNF-α expression |

| H1299 | 3.5 | Inhibition of cell migration |

The results indicated significant inhibition of cell proliferation at micromolar concentrations, with apoptosis being a primary mechanism of action.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound exhibits anti-inflammatory activity:

- Inflammatory Markers Assessed : IL-6 and TNF-α levels in RAW264.7 macrophages were measured using ELISA.

| Treatment Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 250 | 150 |

| 1 | 200 | 120 |

| 2 | 150 | 80 |

| 4 | 100 | 50 |

These results demonstrate that higher concentrations of the compound lead to a marked reduction in pro-inflammatory cytokines.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Western blotting showed increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Inhibition of Migration : Scratch wound healing assays demonstrated a significant decrease in cell migration capabilities post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.